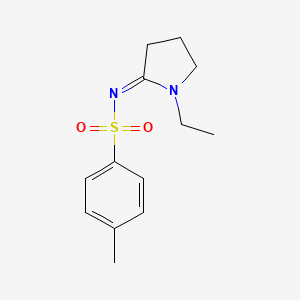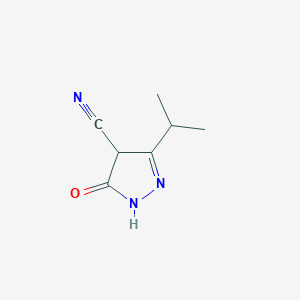![molecular formula C16H21N5O3S B12888598 2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate CAS No. 308095-79-6](/img/structure/B12888598.png)
2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further modified with amino, ethyl, and methyl groups. The compound is often used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of microwave irradiation in industrial settings can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino, ethyl, and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate
- 3-Methyl-2-[(3-methyl-5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium bis(4-methylbenzenesulfonate)
- 2-Ethyl-5,7-dimethyl(1,3,4)thiadiazolo(3,2-a)pyrimidin-4-ium hydrogen sulfate
Uniqueness
2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and its triazolopyrimidine core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
308095-79-6 |
|---|---|
Molecular Formula |
C16H21N5O3S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-amine;4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H14N5.C7H8O3S/c1-4-13-8(10)12-14-7(3)5-6(2)11-9(13)14;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3,(H2,10,12);2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
OVQLUXIXIDTPBD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C2N=C(C=C(N2N=C1N)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)







![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)

